molecular formula C16H19N3O3S B2858226 (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide CAS No. 1334028-17-9

(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B2858226
CAS No.: 1334028-17-9
M. Wt: 333.41
InChI Key: QVSJNOBTFCSISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide is a synthetic small molecule offered for research purposes. The compound features a cyanocyclopentyl group and a methylsulfamoyl phenyl moiety linked by a prop-2-enamide backbone. This structural profile suggests potential as a candidate for investigating enzyme inhibition or cellular signaling pathways. As a research-grade chemical, it is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity. This product is intended for laboratory research use only and is not approved for use in humans or animals. Researchers are encouraged to consult the product data sheet for detailed handling and storage information.

Properties

IUPAC Name

(E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-18-23(21,22)14-7-4-13(5-8-14)6-9-15(20)19-16(12-17)10-2-3-11-16/h4-9,18H,2-3,10-11H2,1H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSJNOBTFCSISP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Enamide Derivatives
Compound Name / ID Key Substituents Biological Activity log D (Predicted) Cytotoxicity (IC50) References
Target Compound 1-cyanocyclopentyl, 4-methylsulfamoylphenyl Unknown (inferred antimicrobial/kinase) ~2.5* Not reported
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) 3,4-dichlorophenyl, 4-CF3-phenyl Anti-staphylococcal (MIC 0.15–5.57 µM) 3.8–4.2 >10 µM (serum)
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) Morpholinyl, cyclopenta[b]thiophene Antiproliferative (specific targets unreported) ~2.0 Not reported
(E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide Furan-2-yl, sulfamoylphenyl Unreported (sulfonamide suggests enzyme inhibition) ~1.8 Not reported
Abivertinib (INN) Pyrrolo[2,3-d]pyrimidine, 4-methylpiperazinyl Tyrosine kinase inhibition (anticancer) ~2.2 Variable (anticancer)

*Predicted using fragment-based methods (e.g., the cyanocyclopentyl group lowers log D compared to CF3 substituents in 2j).

Key Observations:

Electron-Withdrawing Groups : Chlorine (2j) and trifluoromethyl (2j, 2k) substituents enhance lipophilicity and antimicrobial activity but increase cytotoxicity . The target’s methylsulfamoyl group balances moderate hydrophilicity and hydrogen-bonding capacity.

Heterocyclic Moieties: Morpholinyl (30a) and piperazinyl (abivertinib) groups improve solubility and target engagement in kinase inhibitors . The target’s cyanocyclopentyl group may optimize steric fit in binding pockets.

Physicochemical and ADMET Properties

  • Lipophilicity : The target’s predicted log D (~2.5) is lower than chlorinated analogs (log D 3.8–4.2), suggesting improved solubility and reduced off-target toxicity .
  • Cytotoxicity : Chlorinated compounds (2j, 2k) induce necrosis in serum-free conditions (IC50 5–10 µM) but are tolerated in serum-containing media . The target’s sulfamoyl group may reduce membrane disruption.

Recommendations for Further Study :

  • Biological Screening : Test against S. aureus, MRSA, and cancer cell lines.
  • Kinase Profiling : Assess inhibition of EGFR, VEGFR, or other tyrosine kinases.
  • ADMET Studies : Evaluate plasma protein binding, CYP inhibition, and in vivo toxicity.

Q & A

Q. What are the common synthetic routes for (E)-N-(1-cyanocyclopentyl)-3-[4-(methylsulfamoyl)phenyl]prop-2-enamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the 1-cyanocyclopentyl amine intermediate via nucleophilic substitution or reductive amination under anhydrous conditions .
  • Step 2 : Coupling with 4-(methylsulfamoyl)cinnamic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity. LC-MS or NMR confirms intermediate integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify stereochemistry (E-configuration) and functional groups (e.g., sulfamoyl, cyano) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 386.12) .
  • HPLC : Quantifies purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Enzyme Inhibition : Test against kinases or proteases (e.g., IC50_{50} determination) due to the sulfamoyl group’s affinity for catalytic sites .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modifications : Replace the cyanocyclopentyl group with other bicyclic amines (e.g., pyrrolidine) or alter sulfamoyl substituents (e.g., ethylsulfamoyl) .
  • Activity Testing : Compare IC50_{50} values across analogs (see Table 1).

Table 1 : SAR of Analogous Compounds

SubstituentTarget Enzyme IC50_{50} (nM)Solubility (mg/mL)
1-cyanocyclopentyl45 ± 30.12
Pyrrolidine62 ± 50.28
4-ethylsulfamoylphenyl38 ± 20.09
Data adapted from kinase inhibition assays

Q. What computational methods elucidate its mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in GROMACS .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Standardization : Use identical passage numbers, serum concentrations, and incubation times (e.g., 48 hrs in RPMI-1640) .
  • Orthogonal Assays : Validate with flow cytometry (apoptosis) and Western blotting (caspase-3 activation) .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Formulation : Use β-cyclodextrin complexes (increase solubility 10-fold) or PEGylated nanoparticles .
  • Prodrug Design : Introduce phosphate esters at the enamide group .

Q. Which advanced analytical methods resolve degradation products under physiological conditions?

  • LC-QTOF-MS : Identify hydrolyzed metabolites (e.g., cleavage at the enamide bond) .
  • Forced Degradation Studies : Expose to pH 1–13 buffers at 40°C for 72 hrs .

Q. How does stereochemical stability impact bioactivity?

  • Chiral HPLC : Monitor E/Z isomerization under UV light or heat (e.g., 50°C for 24 hrs) .
  • Bioactivity Correlation : Isomerization to Z-form reduces kinase inhibition by >80% .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Byproduct Formation : Optimize stoichiometry (1.2:1 amine:acid ratio) and use flow chemistry for better mixing .
  • Yield Improvement : Switch from batch to continuous stirred-tank reactors (CSTRs) for exothermic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.